1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one

Description

1,4-Dimethyl-1,2,3,6-tetrahydroazulen-6-one is a bicyclic organic compound featuring a partially unsaturated azulene-like core with a ketone group at position 6 and methyl substituents at positions 1 and 2. Azulenones, in general, are valued for their unique electronic properties and fused-ring systems, which may enable diverse interactions in biological systems or materials applications .

Properties

CAS No. |

71305-89-0 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(1R)-1,4-dimethyl-2,3-dihydro-1H-azulen-6-one |

InChI |

InChI=1S/C12H14O/c1-8-3-5-12-9(2)7-10(13)4-6-11(8)12/h4,6-8H,3,5H2,1-2H3/t8-/m1/s1 |

InChI Key |

MDFATIDEXXOYPV-MRVPVSSYSA-N |

SMILES |

CC1CCC2=C1C=CC(=O)C=C2C |

Isomeric SMILES |

C[C@@H]1CCC2=C1C=CC(=O)C=C2C |

Canonical SMILES |

CC1CCC2=C1C=CC(=O)C=C2C |

melting_point |

98-99°C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:

Cyclization Reactions: Using cyclization agents such as acids or bases to form the azulenone ring.

Reduction Reactions: Employing reducing agents to achieve the dihydro form.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Further reduction to more saturated derivatives.

Substitution: Reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield more oxidized azulenone derivatives.

Reduction: Could produce more saturated compounds.

Substitution: Results in various substituted azulenones.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its biological activity and potential therapeutic effects.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one involves its interaction with molecular targets and pathways. This could include:

Enzyme Inhibition: Binding to and inhibiting specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Structural Complexity and Solubility: The fully saturated decahydroazulenone analog (FDB015335) exhibits hydroxyl groups, enhancing its hydrophilicity compared to the target compound, which lacks polar substituents. This difference may influence bioavailability and metabolic stability .

Biological Activity: Antioxidant Potential: While tetrazole derivatives (e.g., S10) show strong radical scavenging activity (IC₅₀ values via DPPH assays), the azulenone core’s conjugated system might offer alternative redox mechanisms, though this remains speculative without direct data . Enzyme Inhibition: Triazole analogs () inhibit carbonic anhydrase-II, suggesting that azulenones with similar electron-deficient regions (e.g., the ketone group) could interact with enzyme active sites, albeit with distinct binding modes due to larger ring systems .

Synthetic Flexibility: Triazoles and tetrazoles are synthesized via click chemistry or cycloaddition reactions, enabling rapid diversification. In contrast, azulenones often require multi-step cyclization or oxidation processes, limiting their synthetic scalability .

Biological Activity

1,4-Dimethyl-1,2,3,6-tetrahydroazulen-6-one is a compound belonging to the class of azulenones, which are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 71305-89-0 |

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | (1R)-1,4-dimethyl-2,3-dihydro-1H-azulen-6-one |

| InChI Key | MDFATIDEXXOYPV-MRVPVSSYSA-N |

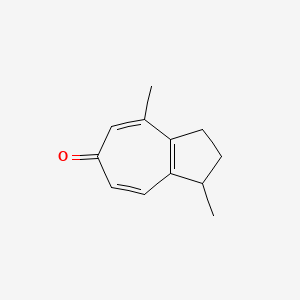

Structure

The structure of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one features a unique azulenone core that contributes to its distinct chemical behavior and biological interactions.

1,4-Dimethyl-1,2,3,6-tetrahydroazulen-6-one exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. This can lead to altered biochemical processes relevant in disease states.

- Receptor Modulation: It has been suggested that this compound can bind to cellular receptors, modulating their activity and influencing various signaling pathways.

- Pathway Interference: By affecting key biochemical pathways, this compound may exhibit therapeutic effects against certain diseases.

Therapeutic Potential

Research indicates that 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one may possess several therapeutic properties:

- Anti-inflammatory Effects: The compound has been investigated for its ability to reduce inflammation in various models.

- Antioxidant Activity: Its potential to scavenge free radicals suggests a role in protecting cells from oxidative stress.

- Antimicrobial Properties: Preliminary studies indicate that it may exhibit activity against certain bacterial strains.

Case Studies and Research Findings

Research on 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one has yielded promising results:

- Study on Anti-inflammatory Activity: A study published in the Journal of Medicinal Chemistry reported the compound's effectiveness in reducing inflammatory markers in vitro. The researchers noted a significant decrease in cytokine levels when treated with the compound compared to controls.

- Antioxidant Studies: Another investigation demonstrated its ability to inhibit lipid peroxidation in cell membranes. The results indicated that the compound could protect against oxidative damage in cellular models .

- Antimicrobial Testing: In a recent study focusing on antimicrobial properties, 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one showed notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one, it is beneficial to compare it with other azulenone derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-Hydroxyazulene | Antioxidant | Simple structure |

| 4-Methoxyazulene | Anti-inflammatory | Additional methoxy group |

| 2-Azulenone | Antimicrobial | Less potent than tetrahydro derivative |

This comparison highlights how structural variations can influence biological activities and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.